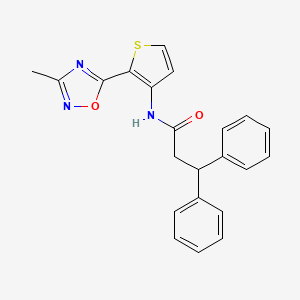

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3,3-diphenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

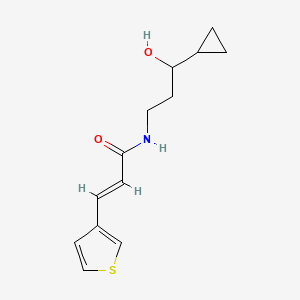

“N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3,3-diphenylpropanamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a thiophene ring, and an amide group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the thiophene ring, and the amide group. The oxadiazole ring is a five-membered ring containing three heteroatoms (two nitrogens and one oxygen), and the thiophene ring is a five-membered ring containing one sulfur atom .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring, for example, can participate in a variety of chemical reactions due to its low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Anticancer Activity

Research on derivatives of oxadiazole, including compounds structurally related to N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3,3-diphenylpropanamide, has shown promising results in anticancer studies. For instance, a study on substituted benzamides demonstrated significant anticancer activity against various cancer cell lines, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

Compounds featuring the 1,2,4-oxadiazole moiety have been explored for their antimicrobial and antifungal properties. Studies on derivatives have reported significant activity against a range of bacterial and fungal species. This includes the synthesis and evaluation of novel 1,2,4-oxadiazole derivatives with potent antimicrobial evaluation, showcasing the potential of these compounds in addressing resistant microbial strains (Desai et al., 2016).

Antidiabetic Activity

The exploration of 1,2,4-oxadiazole derivatives for antidiabetic properties has yielded compounds with promising α-amylase inhibitory activity. This suggests the potential of these molecules in the management of diabetes through the modulation of enzymatic activity involved in carbohydrate metabolism (Lalpara et al., 2021).

Nematocidal Activity

Research into the nematocidal activity of 1,2,4-oxadiazole derivatives has identified compounds with effective action against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. This highlights the potential agricultural applications of such compounds in controlling nematode populations that threaten crops and forests (Liu et al., 2022).

Antioxidant Properties

The antioxidant capacity of 1,2,4-oxadiazole derivatives has been investigated, revealing compounds with significant free radical scavenging activity. This activity is crucial in preventing oxidative stress-related diseases, suggesting the therapeutic potential of these compounds in managing conditions linked to oxidative damage (Saoud et al., 2017).

Mechanism of Action

properties

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-15-23-22(27-25-15)21-19(12-13-28-21)24-20(26)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJCSWOYJJEEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2657036.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2657038.png)

![5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2657043.png)

![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)

![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)

![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)

![7-Fluoro-2-methyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2657054.png)